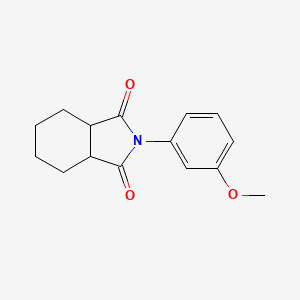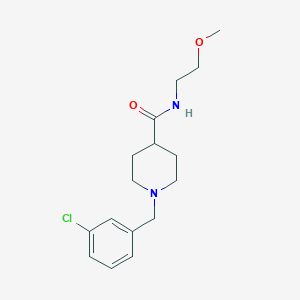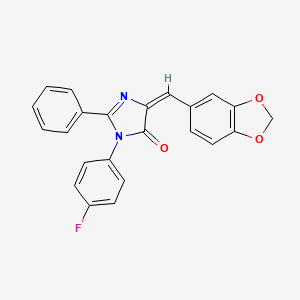
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK3β inhibitor and has been extensively studied for its role in regulating various physiological and biochemical processes in the body.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK3β. GSK3β is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of GSK3β results in the activation of various signaling pathways that regulate cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione have been extensively studied. Inhibition of GSK3β by this compound has been shown to have significant effects on various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to regulate various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK/ERK.
実験室実験の利点と制限
One of the significant advantages of using 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit GSK3β. This compound has been extensively studied for its specificity towards GSK3β, making it an ideal tool for studying the role of GSK3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects on cells.
将来の方向性
There are several future directions for research on 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One of the most significant directions is the development of more potent and selective GSK3β inhibitors. Additionally, the therapeutic potential of this compound in various diseases such as cancer, Alzheimer's disease, and diabetes needs to be further explored. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its role as a GSK3β inhibitor and its effects on various cellular processes. While this compound has several advantages for lab experiments, its potential toxicity needs to be further investigated. Future research on this compound should focus on developing more potent and selective GSK3β inhibitors and exploring its therapeutic potential in various diseases.
合成法
The synthesis of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylacetic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the final compound.
科学的研究の応用
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most significant applications of this compound is its role as a GSK3β inhibitor. GSK3β is a protein kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
2-(3-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(16)18/h4-6,9,12-13H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKKNOWOTVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385828 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5404-60-4 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)